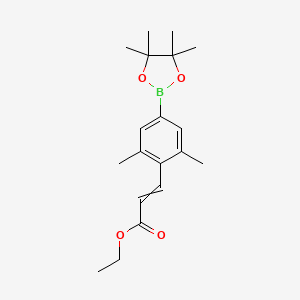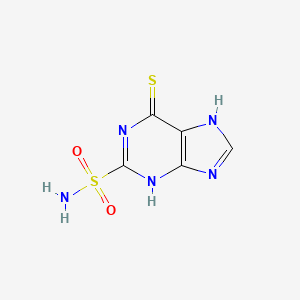
6-(trimethoxymethyl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trimethoxymethyl)-7H-purine is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(trimethoxymethyl)-7H-purine typically involves the introduction of the trimethoxymethyl group onto the purine ring. One common method is through the reaction of purine with trimethoxymethane in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C) to facilitate the reaction.
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and control the reaction environment.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant concentrations) is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Trimethoxymethyl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The trimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the trimethoxymethyl group to a hydroxymethyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
6-(Trimethoxymethyl)-7H-purine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(trimethoxymethyl)-7H-purine involves its interaction with specific molecular targets. The trimethoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
6-Methylpurine: A purine derivative with a methyl group instead of a trimethoxymethyl group.
7-Methylguanine: Another purine derivative with a methyl group at a different position on the purine ring.
6-Thioguanine: A purine analog with a sulfur atom replacing an oxygen atom in the guanine structure.
Uniqueness: 6-(Trimethoxymethyl)-7H-purine is unique due to the presence of the trimethoxymethyl group, which can significantly alter its chemical properties and biological activities compared to other purine derivatives. This unique substitution pattern can enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
92985-80-3 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
6-(trimethoxymethyl)-7H-purine |
InChI |
InChI=1S/C9H12N4O3/c1-14-9(15-2,16-3)7-6-8(12-4-10-6)13-5-11-7/h4-5H,1-3H3,(H,10,11,12,13) |
InChI Key |
KSZYGRIMJDVXGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C2C(=NC=N1)N=CN2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)



![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)








